molecular formula C21H25N3O2 B1243626 Tryprostatin b

Tryprostatin b

Cat. No. B1243626
M. Wt: 351.4 g/mol
InChI Key: GLWYBXPXOSKQAW-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryprostatin B is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at position 2 on the indole ring by a prenyl group. It is a dipeptide, a member of indoles, a pyrrolopyrazine and an indole alkaloid. It derives from a brevianamide F.

Scientific Research Applications

Antineoplastic Activity

Tryprostatin B, a compound derived from marine invertebrates, notably bryozoans, is part of the bryostatins group. These compounds are recognized for their potent agonistic activity on protein kinase C. Bryostatins have demonstrated significant antineoplastic (anti-cancer) activity against a variety of cancer types. The anticancer activity of bryostatins like Tryprostatin B has been established in preclinical studies. Furthermore, bryostatins have shown promise in combination therapies, including those with vaccines, and are noted for their ability to sensitize some resistant cells to chemotherapy agents. Their potential in immunomodulation, neuroactivity, stimulating neural connection growth, and enhancing long-term memory are also notable areas of interest in scientific research (Kollar et al., 2014).

Neuroprotective and Cognitive Enhancing Properties

Tryprostatin B's class of compounds has been explored for their neuroprotective and cognitive-enhancing properties. Research indicates that inhibiting histone deacetylases (HDACs), a function observed in bryostatins, can augment fear extinction and generate a long-term extinction memory. This has potential implications for treating anxiety, phobias, panic, and PTSD (post-traumatic stress disorder). The ability to modulate epigenetic regulation of specific genes associated with extinction memory generation opens new avenues for therapeutic interventions. HDAC inhibitors like Tryprostatin B-related compounds are considered promising pharmacological adjuncts to cognitive behavioural therapy (CBT), particularly in fear, anxiety, and trauma therapy (Whittle & Singewald, 2014).

properties

Product Name

Tryprostatin b

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

(3S,8aS)-3-[[2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C21H25N3O2/c1-13(2)9-10-17-15(14-6-3-4-7-16(14)22-17)12-18-21(26)24-11-5-8-19(24)20(25)23-18/h3-4,6-7,9,18-19,22H,5,8,10-12H2,1-2H3,(H,23,25)/t18-,19-/m0/s1

InChI Key

GLWYBXPXOSKQAW-OALUTQOASA-N

Isomeric SMILES

CC(=CCC1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C

SMILES

CC(=CCC1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3)C

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3)C

synonyms

tryprostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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